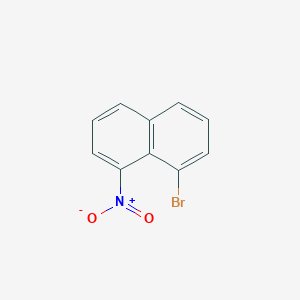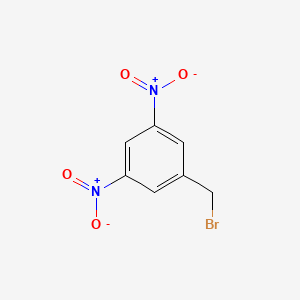
1-(Bromomethyl)-3,5-dinitrobenzene
Descripción general
Descripción
1-(Bromomethyl)-3,5-dinitrobenzene is an aromatic compound characterized by a benzene ring substituted with a bromomethyl group and two nitro groups at the 3 and 5 positions
Mecanismo De Acción
Target of Action
Brominated compounds often interact with various biological targets, including proteins and nucleic acids .
Mode of Action
Brominated compounds typically act through electrophilic addition or substitution reactions . The bromine atom in the molecule can form a bond with nucleophilic sites on biological targets, leading to changes in their structure and function .
Biochemical Pathways
Brominated compounds can influence various biochemical pathways depending on their specific targets .
Pharmacokinetics
Brominated compounds generally have low water solubility and high lipid solubility, which can affect their absorption and distribution in the body .
Result of Action
Brominated compounds can cause various effects depending on their specific targets and the nature of their interaction .
Action Environment
The action, efficacy, and stability of 1-(Bromomethyl)-3,5-dinitrobenzene can be influenced by various environmental factors. For instance, the presence of other chemicals, pH, temperature, and the specific biological environment can affect the compound’s reactivity and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3,5-dinitrobenzene can be synthesized through a multi-step process involving the nitration of benzene followed by bromination. The typical synthetic route includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Bromination: The resulting 3,5-dinitrobenzene is then subjected to bromination using bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromomethyl group at the 1 position
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-3,5-dinitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in polar solvents.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: 1-(Hydroxymethyl)-3,5-dinitrobenzene, 1-(Aminomethyl)-3,5-dinitrobenzene.
Reduction: 1-(Bromomethyl)-3,5-diaminobenzene.
Oxidation: 1-(Formyl)-3,5-dinitrobenzene, 1-(Carboxyl)-3,5-dinitrobenzene.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)-3,5-dinitrobenzene has several applications in scientific research:
Comparación Con Compuestos Similares
- 1-(Chloromethyl)-3,5-dinitrobenzene
- 1-(Iodomethyl)-3,5-dinitrobenzene
- 1-(Bromomethyl)-2,4-dinitrobenzene
Comparison: 1-(Bromomethyl)-3,5-dinitrobenzene is unique due to the specific positioning of the nitro groups, which significantly influences its reactivity and stability. Compared to its chloromethyl and iodomethyl analogs, the bromomethyl derivative exhibits different reactivity patterns due to the varying electronegativity and size of the halogen atoms. The 3,5-dinitro substitution pattern also distinguishes it from the 2,4-dinitro derivative, affecting its electronic properties and reaction outcomes .
Propiedades
IUPAC Name |
1-(bromomethyl)-3,5-dinitrobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c8-4-5-1-6(9(11)12)3-7(2-5)10(13)14/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJNFIVPIQXQLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60551740 | |
| Record name | 1-(Bromomethyl)-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137570-75-3 | |
| Record name | 1-(Bromomethyl)-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60551740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


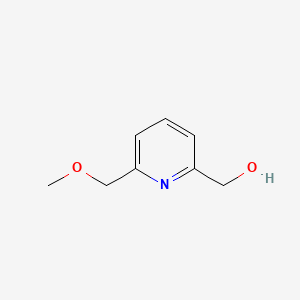
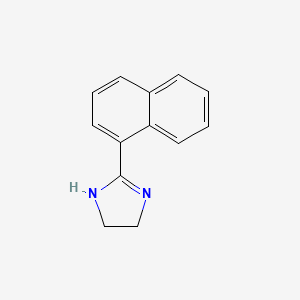
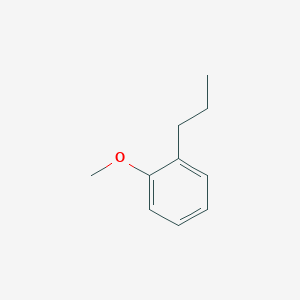
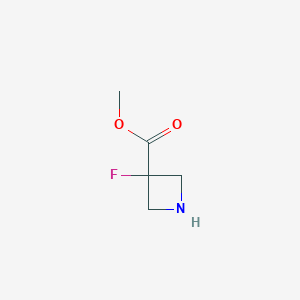
![Ethyl 1-[(tert-butoxycarbonylamino)methyl]-3-fluoro-cyclobutanecarboxylate](/img/structure/B3047253.png)
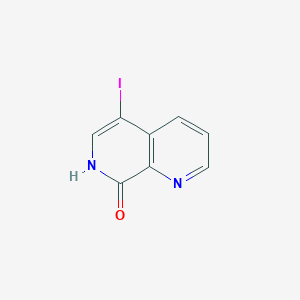
![Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-](/img/structure/B3047257.png)
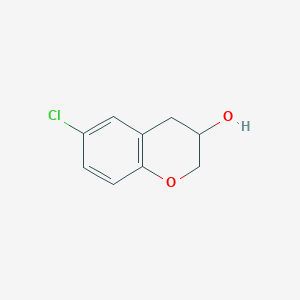
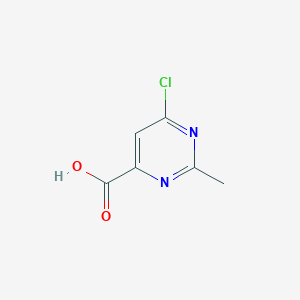
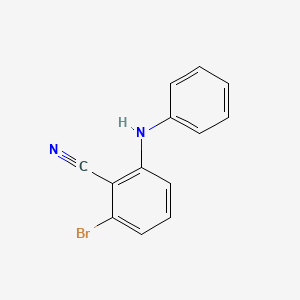
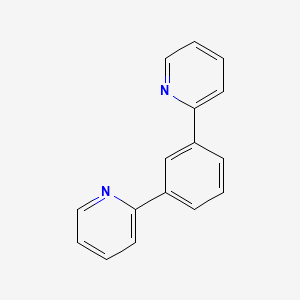
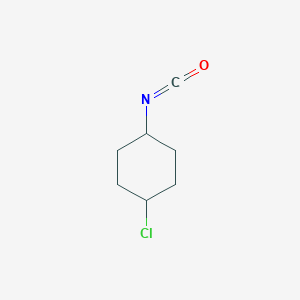
![2-Benzyl-2-azaspiro[3.3]heptan-6-one](/img/structure/B3047263.png)
